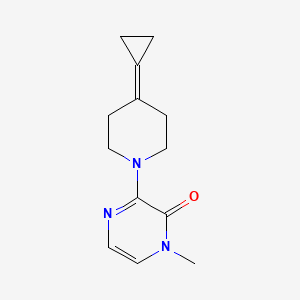

3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one

Description

Propriétés

IUPAC Name |

3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-15-9-6-14-12(13(15)17)16-7-4-11(5-8-16)10-2-3-10/h6,9H,2-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGAGKUAINMXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CCC(=C3CC3)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Cyclopropylidene Group: This step involves the addition of a cyclopropylidene group to the piperidine ring, which can be achieved using reagents like cyclopropyltriphenylphosphonium bromide.

Formation of the Pyrazinone Moiety: The final step involves the formation of the pyrazinone ring, which can be synthesized through a condensation reaction involving methylhydrazine and a suitable diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylidene group, leading to the formation of cyclopropyl ketones.

Reduction: Reduction reactions can target the pyrazinone moiety, potentially converting it to a pyrazine derivative.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

Oxidation: Cyclopropyl ketones.

Reduction: Pyrazine derivatives.

Substitution: Halogenated piperidine derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, 3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of cyclopropylidene and pyrazinone groups on biological systems. It may serve as a model compound for understanding the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mécanisme D'action

The mechanism of action of 3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylidene group may interact with hydrophobic pockets in proteins, while the pyrazinone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogs with Piperidine/Azetidine Substituents

- 3-(4-Aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one hydrochloride (CAS 1638612-80-2): Key Difference: Replaces the cyclopropylidene group with an amine, enhancing hydrophilicity due to the hydrochloride salt. Implications: Improved aqueous solubility may favor pharmacokinetics but reduce membrane permeability compared to the cyclopropylidene analog .

- 3-(3-(Aminomethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one (CAS 1490608-78-0): Key Difference: Substitutes piperidine with a smaller azetidine (4-membered ring) and adds an aminomethyl group. Molecular Weight: 194.23 g/mol (vs. ~260–280 g/mol estimated for the target compound). Implications: Reduced steric bulk may enhance binding to compact active sites but decrease metabolic stability .

- 3-(1,4-Diazepan-1-yl)-1-methylpyrazin-2(1H)-one: Key Difference: Uses a 7-membered diazepane ring instead of 6-membered piperidine.

Pyrazinone vs. Pyridinone Derivatives

- 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives: Core Difference: Pyridin-2(1H)-one (one nitrogen) vs. pyrazin-2(1H)-one (two nitrogens). Functional Groups: Piperazine-carbonyl substituents introduce polar motifs absent in the target compound, affecting solubility and target selectivity .

Pyrazolone and Dihydroquinazolinone Analogs

- Pyrazolone Derivatives (e.g., Ref in ): Core Difference: 5-membered pyrazolone ring vs. 6-membered pyrazinone. Biological Activity: Pyrazolones exhibit colistin-potentiating activity against MCR-1-producing bacteria, suggesting that pyrazinones with similar substituents might share synergistic antibiotic properties .

- MHY2251 (2,3-Dihydroquinazolin-4(1H)-one Derivative): Core Difference: Bicyclic quinazolinone vs. monocyclic pyrazinone. Biological Activity: MHY2251 acts as a SIRT1 inhibitor, indicating that ring saturation and aromatic substituents (e.g., benzodioxolyl) critically influence enzyme inhibition .

Data Table: Key Structural and Pharmacological Comparisons

Research Findings and Implications

- Structural Rigidity : The cyclopropylidene group in the target compound likely restricts piperidine ring flexibility, favoring interactions with rigid binding pockets (e.g., enzymes or GPCRs) .

- Solubility vs. Permeability : Hydrochloride salts (e.g., CAS 1638612-80-2) improve solubility but may limit blood-brain barrier penetration compared to lipophilic cyclopropylidene analogs .

- Metabolic Stability : Azetidine derivatives (e.g., CAS 1490608-78-0) with lower molecular weights may undergo faster hepatic clearance, necessitating structural optimization for drug development .

- Biological Target Specificity: The pyrazinone core’s dual nitrogen atoms could enhance binding to NAD(P)H-dependent enzymes, analogous to SIRT1 inhibitors like MHY2251 .

Activité Biologique

3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17N3O

- Molecular Weight : 231.29 g/mol

- CAS Number : 2034294-56-7

Synthesis Methods

The synthesis of 3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one involves several key steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving precursors like 1,5-diaminopentane.

- Introduction of the Cyclopropylidene Group : This step typically utilizes reagents such as cyclopropyltriphenylphosphonium bromide.

- Formation of the Pyrazinone Moiety : The final step involves condensation reactions using methylhydrazine and suitable diketones .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The cyclopropylidene group may interact with hydrophobic pockets in proteins, while the pyrazinone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of target proteins, leading to various biological effects, including potential therapeutic applications .

Pharmacological Properties

Research indicates that 3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one may exhibit several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- CNS Activity : Given its structural similarity to known psychoactive compounds, it may have effects on the central nervous system, warranting further investigation into its neuropharmacological profile.

- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of pyrazinones, including this compound, showed significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine ring could enhance potency.

- Neuropharmacological Research : In a recent investigation, compounds similar to 3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one were tested for their effects on neurotransmitter systems. The results suggested potential anxiolytic effects in animal models, prompting further exploration into its mechanism .

- Enzyme Inhibition Studies : A detailed kinetic study revealed that this compound could inhibit specific enzymes related to metabolic pathways, suggesting a role in drug development for metabolic diseases .

Comparative Analysis

To better understand the unique properties of 3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one | Cyclopropylidene + Pyrazinone | Antimicrobial, CNS effects |

| 3-(4-Cyclopropylidenepiperidin-1-yl)-1-phenylpyrazin-2(1H)-one | Cyclopropylidene + Phenyl group | Potential anti-inflammatory |

| 3-(4-Cyclopropylidenepiperidin-1-yl)-1-ethylpyrazin-2(1H)-one | Cyclopropylidene + Ethyl group | Anticancer properties observed |

Q & A

Q. Table 1: Example Reaction Conditions for Pyrazinone Derivatives

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | DIPEA, isopropanol, 100°C, 2h | 60% | |

| 2 | Pd-catalyzed coupling, DMF, 80°C, 12h | 45–70% |

Which analytical techniques are most effective for structural characterization of this compound?

Basic Research Question

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : 1H/13C NMR identifies substituents on the pyrazinone and piperidine rings. For example, 4-fluorophenyl protons in analogs show characteristic splitting patterns at δ 7.2–7.4 ppm .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 302.1542 for C17H20N4O) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the cyclopropylidene group .

Q. Table 2: Key Spectral Data for Analogous Compounds

| Functional Group | NMR Shift (δ, ppm) | HRMS [M+H]+ |

|---|---|---|

| Piperidine N-CH3 | 2.45 (s, 3H) | 302.1542 |

| Pyrazinone C=O | 165.2 (13C) | - |

How can computational modeling predict the compound’s interactions with biological targets?

Advanced Research Question

Molecular docking and dynamics simulations are used to study receptor binding:

- Docking (AutoDock Vina) : Predicts binding affinity to dopamine D2 receptors by aligning the cyclopropylidene moiety within hydrophobic pockets .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns, tracking RMSD values (<2 Å indicates stable binding) .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine on phenyl rings) with enhanced IC50 values in kinase assays .

What experimental strategies resolve contradictions in reported biological activity data?

Advanced Research Question

Discrepancies often arise from assay variability or impurities:

- Standardized Assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCRs) and validate purity via HPLC (>98%) .

- Dose-Response Curves : Compare EC50 values across multiple studies to identify outlier conditions (e.g., serum concentration effects) .

- Metabolic Stability Tests : Liver microsome assays (human/rat) assess whether rapid degradation explains low in vivo activity despite high in vitro potency .

How to design experiments for establishing structure-activity relationships (SAR)?

Advanced Research Question

Systematic SAR studies involve:

Core Modifications : Replace the cyclopropylidene group with spirocyclic or fused rings to test steric effects .

Substituent Scanning : Introduce electron-withdrawing groups (e.g., -CF3) on the pyrazinone ring to enhance metabolic stability .

Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs (e.g., pyrazinone C=O interacting with Lys residue) .

Q. Table 3: Example SAR for Piperazine-Pyrazinone Derivatives

| Modification | Biological Activity (IC50, nM) | Reference |

|---|---|---|

| -H (Parent Compound) | 250 | |

| -CF3 (C-5 position) | 120 | |

| Spirocyclopropane | 450 (reduced activity) |

What challenges arise in scaling up synthesis, and how can they be mitigated?

Advanced Research Question

Scale-up issues include low yields and impurity formation:

- Purification : Use preparative HPLC with C18 columns (MeCN/H2O gradient) to isolate the product from regioisomers .

- Byproduct Control : Add scavenger resins (e.g., trisamine) to trap excess reagents in coupling steps .

- Process Optimization : Switch from batch to flow chemistry for exothermic reactions (e.g., cyclopropane formation) to improve safety and consistency .

How is X-ray crystallography applied to confirm the compound’s 3D structure?

Basic Research Question

SHELX programs refine crystallographic

Data Collection : Single crystals (0.2 × 0.2 × 0.1 mm) are mounted on a diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

Structure Solution : SHELXD identifies initial phases via direct methods, while SHELXL refines anisotropic displacement parameters .

Validation : Check R-factor (<5%) and electron density maps for missing atoms or disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.